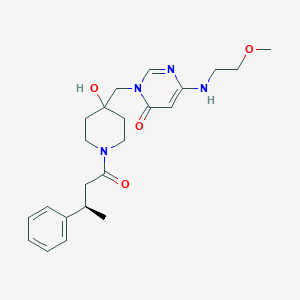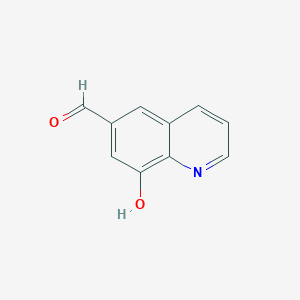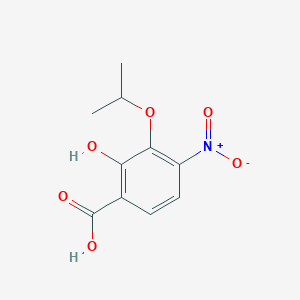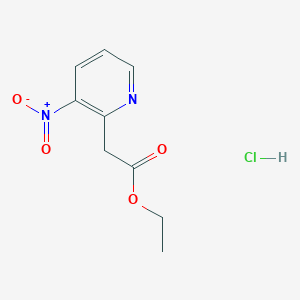![molecular formula C9H10N2O B15220940 3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)
3-Ethylbenzo[d]isoxazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylbenzo[d]isoxazol-6-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylbenzo[d]isoxazol-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-ethylbenzohydroxamic acid with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the isoxazole ring . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of metal-free catalysts, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 3-Ethylbenzo[d]isoxazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated isoxazole derivatives.
科学的研究の応用
3-Ethylbenzo[d]isoxazol-6-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Ethylbenzo[d]isoxazol-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of bromodomain-containing protein 4 (BRD4), a key regulator of gene transcription . By binding to the bromodomain, the compound prevents the recruitment of transcriptional machinery, leading to the downregulation of oncogenes such as c-Myc and CDK6 . This inhibition can induce cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
- 3-Methylbenzo[d]isoxazol-6-amine
- 3-Phenylbenzo[d]isoxazol-6-amine
- 3-Benzylbenzo[d]isoxazol-6-amine
Comparison: 3-Ethylbenzo[d]isoxazol-6-amine is unique due to its ethyl substituent, which can influence its biological activity and chemical reactivity. Compared to its methyl, phenyl, and benzyl analogs, the ethyl group may enhance its lipophilicity and ability to penetrate cell membranes, potentially leading to improved pharmacokinetic properties .
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
3-ethyl-1,2-benzoxazol-6-amine |
InChI |
InChI=1S/C9H10N2O/c1-2-8-7-4-3-6(10)5-9(7)12-11-8/h3-5H,2,10H2,1H3 |
InChIキー |
JZIZEFUMNBYSFK-UHFFFAOYSA-N |
正規SMILES |
CCC1=NOC2=C1C=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)





![(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B15220901.png)
![6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B15220902.png)


![3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B15220930.png)

![5-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B15220942.png)
